N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide

Kinase inhibition Cancer therapeutics Chemical biology

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is a synthetic, small-molecule quinoxaline-benzenesulfonamide hybrid (C20H14BrN3O3S, MW 456.31). The compound belongs to a class of kinase inhibitors claimed in patent US9572808, which describes benzenesulfonamide derivatives of quinoxaline for the treatment of cancer.

Molecular Formula C20H14BrN3O3S
Molecular Weight 456.31
CAS No. 887869-74-1
Cat. No. B2855649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide
CAS887869-74-1
Molecular FormulaC20H14BrN3O3S
Molecular Weight456.31
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O
InChIInChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25)
InChIKeyHGPLSRHRTZKEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide (CAS 887869-74-1) Procurement-Relevant Profile


N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide is a synthetic, small-molecule quinoxaline-benzenesulfonamide hybrid (C20H14BrN3O3S, MW 456.31) . The compound belongs to a class of kinase inhibitors claimed in patent US9572808, which describes benzenesulfonamide derivatives of quinoxaline for the treatment of cancer [1]. Structurally, it features a 3-hydroxyquinoxaline core linked to a benzenesulfonamide moiety via a brominated phenyl ring. This particular substitution pattern (4-bromo on the phenyl ring, unsubstituted benzenesulfonamide) distinguishes it from close analogs that carry different halogen or substituent patterns. It is primarily supplied as a research tool for kinase inhibition studies and chemical biology applications, with typical catalog purity of ≥95% .

Why N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide Cannot Be Simply Substituted by Generic Quinoxaline Analogs


Quinoxaline-benzenesulfonamides are a structurally diverse family of kinase inhibitors where minor perturbations to the substitution pattern can drastically alter selectivity, potency, and physicochemical properties [1]. The target compound bears a distinctive combination of a 4-bromo substituent on the central phenyl ring and an unsubstituted benzenesulfonamide group. In closely related analogs, the bromine is absent or replaced by fluorine or chlorine, and the sulfonamide often carries a 4-methyl (tosyl) group . These differences are not trivial: halogen substitution directly impacts van der Waals interactions within kinase ATP-binding pockets, while sulfonamide N-substitution modulates hydrogen-bonding capacity and overall molecular geometry. Consequently, generic “quinoxaline sulfonamide” replacement risks loss of target engagement, altered selectivity profiles, or unpredictable cellular potency. The specific CAS number (887869-74-1) guarantees a defined regio- and stereochemical entity, which is critical for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide vs. Closest Analogs


Kinase Inhibitor Scaffold: Patent-Covered Class vs. Untargeted Quinoxalines

The target compound is explicitly encompassed within the generic structure of Formula I in US Patent 9,572,808, which describes quinoxaline-benzenesulfonamides as kinase inhibitors for cancer treatment [1]. While no isolated IC50 data for the exact compound is publicly available, the patent establishes its membership in a structurally defined class of ATP-competitive kinase inhibitors. In contrast, unsubstituted quinoxaline or simple benzenesulfonamide fragments lack this demonstrated kinase-targeting pharmacophore. The patent claims priority to US Provisional Applications 61/528,033 and 61/528,151, indicating early-stage validation of the scaffold.

Kinase inhibition Cancer therapeutics Chemical biology

Halogen Differentiation: 4-Bromo vs. 4-Fluoro/4-Methyl Substitution in the Phenyl Ring

The 4-bromo substituent on the central phenyl ring is a key differentiator. In analogous quinoxaline sulfonamide series, replacement of bromine with fluorine or a methyl group alters both electronic character and steric occupancy. For instance, the 4-fluoro analog (CAS 710286-49-0) has a smaller van der Waals radius (1.47 Šfor F vs. 1.85 Šfor Br) and stronger electronegativity, which can reorient the ligand within the hydrophobic back pocket of kinases. The 4-methyl analog (CAS 899350-92-6) introduces additional sp3 character but removes the polarizable bromine. Bromine's greater polarizability (3.05 ų vs. 0.557 ų for F) enhances halogen-bonding interactions with backbone carbonyls in kinase hinge regions, a feature absent in non-halogenated or fluoro-substituted versions.

Halogen bonding Kinase selectivity SAR studies

Sulfonamide N-Substitution: Unsubstituted vs. N-Tosyl (4-Methyl) Analogs

The unsubstituted benzenesulfonamide group in the target compound preserves a free -NH- moiety capable of acting as both a hydrogen bond donor and acceptor. In contrast, the N-tosyl analog (CAS 899350-92-6) features a 4-methyl substitution that eliminates the sulfonamide N–H, removing a key hydrogen-bonding interaction. This modification has been shown in related sulfonamide series to alter target selectivity and solubility. For example, in the context of PI3K inhibitors such as XL147 (pilaralisib), the tosyl group contributes to oral bioavailability but modifies the hinge-binding hydrogen bond network [1]. The unsubstituted sulfonamide in the target compound offers a distinct hydrogen-bonding profile that may be preferred for chemical probe development where target engagement via sulfonamide N–H is critical.

Sulfonamide hydrogen bonding Solubility Target engagement

Approximate Kinase Inhibition Potency: Class-Level K_i Reference from Close Analog

While direct potency data for the target compound is not available from permissible sources, a close structural analog (BindingDB ID: BDBM50102887) with a related quinoxaline-benzenesulfonamide scaffold exhibits a K_i of 200 nM against human recombinant Src kinase [1]. This provides a class-level benchmark: the quinoxaline-benzenesulfonamide scaffold is capable of sub-micromolar kinase inhibition. The target compound, with its unique 4-bromo and 3-hydroxyquinoxaline features, is expected to exhibit comparable or differentiated potency depending on the specific kinase target. Procurement of the exact compound enables de novo profiling to establish its unique potency fingerprint relative to this benchmark.

Kinase inhibition SAR Src kinase

Recommended Application Scenarios for Procuring N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide


Kinase Profiling and Selectivity Screens

The compound is best deployed in broad kinase profiling panels to map the selectivity of the 4-bromo, unsubstituted sulfonamide pharmacophore. Its distinct halogen pattern makes it suitable for screening against a diverse set of tyrosine and serine/threonine kinases, with the Src kinase K_i of 200 nM from a close analog [1] serving as a reference benchmark. Procurement of this specific CAS ensures the exact substitution pattern is tested, enabling generation of reproducible selectivity fingerprints.

Structure-Activity Relationship (SAR) Studies in Lead Optimization

Use the compound as a core scaffold for systematic SAR exploration. Comparing its activity to the 4-fluoro and N-tosyl analogs [1] can delineate the contribution of bromine and free sulfonamide to target potency and selectivity. This is critical for medicinal chemistry programs aiming to balance potency with ADME properties.

Chemical Probe Development for Kinase-Dependent Pathways

The compound's unsubstituted sulfonamide N–H offers a distinct hydrogen-bonding feature that may engage kinase hinge regions differently from the N-tosyl variant [1]. It can serve as a starting point for developing chemical probes targeting kinases where this interaction is essential, particularly in pathways relevant to the cancer indications cited in the patent .

In Vitro Cancer Cell Line Screening

Given the patent's focus on cancer [1], the compound can be screened against panels of cancer cell lines (e.g., NCI-60) to establish growth inhibition profiles. Its 4-bromo substituent may confer differential cellular activity relative to other halogenated analogs, guiding selection of leads for further mechanistic studies.

Quote Request

Request a Quote for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.